molecular formula C16H15ClN2O5 B4790495 N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide

Cat. No.: B4790495
M. Wt: 350.75 g/mol
InChI Key: HBYLTSVRVCYNLD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide typically involves a multi-step process. One common route includes the following steps:

    Preparation of 4-chlorophenoxyethylamine: This intermediate can be synthesized by reacting 4-chlorophenol with ethylene oxide in the presence of a base, followed by amination.

    Nitration of 2-methoxybenzamide: The nitration of 2-methoxybenzamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyethylamine with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in polar aprotic solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-methoxy-5-amino-N-[2-(4-chlorophenoxy)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-5-nitrobenzoic acid and 4-chlorophenoxyethylamine.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chlorophenoxy and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide can be compared with similar compounds such as:

    N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride: Similar structure but with a cyclopropane ring instead of the methoxy and nitro groups.

    2,4-Dichlorophenoxyacetic acid: A herbicide with a similar chlorophenoxy group but different functional groups and applications.

    N-ethyl-2-(4-chlorophenoxy)acetamide: Another related compound with an ethyl group and acetamide moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-23-15-7-4-12(19(21)22)10-14(15)16(20)18-8-9-24-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYLTSVRVCYNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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